(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of (R)-1-(4-Chlorophenyl)ethylamine. The focus of this document is to provide a holistic understanding of this chiral amine, from its fundamental physicochemical properties to its synthesis and application, underpinned by scientific principles and practical insights to ensure both technical accuracy and field-proven applicability.
Core Molecular Profile and Physicochemical Properties
(R)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine that serves as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. The stereochemical integrity of this compound is of utmost importance, as the desired biological activity of many active pharmaceutical ingredients (APIs) is enantiomer-dependent.
Structural and Identification Data
| Property | Value |
| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine |
| CAS Number | 27298-99-3[1][2][3][4][5][6][7] |
| Molecular Formula | C8H10ClN[1][2][4][5] |
| Molecular Weight | 155.63 g/mol [1][2][4] |
| Canonical SMILES | CN |
| InChI Key | PINPOEWMCLFRRB-ZCFIWIBFSA-N[4] |
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-1-(4-Chlorophenyl)ethylamine is essential for its effective use in synthesis, purification, and formulation.
| Property | Value | Conditions | Source |
| Appearance | Clear colorless to light yellow liquid | Ambient | |
| Boiling Point | 232 °C | 760 mmHg | [1] |
| Density | 1.110 g/mL | 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.543 | 20 °C | [1][2] |
| Flash Point | 115 °C | Closed Cup | [1] |
| pH | 10.9 | ||
| Optical Rotation ([α]D) | +23.5° | c=2 in Methanol | [1] |
| Water Solubility | Very low solubility | [1] |
Expert Insight: The basicity of the amine (pH 10.9) is a key characteristic, influencing its reactivity and handling. Its very low water solubility and miscibility with common organic solvents dictate the choice of reaction and extraction media. The positive optical rotation confirms the (R)-enantiomer.
Synthesis and Chiral Purity
The industrial production of enantiomerically pure (R)-1-(4-Chlorophenyl)ethylamine predominantly relies on the resolution of a racemic mixture, which is typically synthesized via reductive amination.
Racemic Synthesis: Reductive Amination
The synthesis of the racemic mixture of 1-(4-chlorophenyl)ethylamine is efficiently achieved through the reductive amination of 4'-chloroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the desired amine.
Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)ethylamine.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic mixture into its constituent enantiomers is a critical step and is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.
Principle of the Method: The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid. This results in the formation of two diastereomeric salts: [(R)-amine(+)‑tartrate] and [(S)-amine(+)‑tartrate]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is a self-validating system, where the success of each step is confirmed by the physical properties of the intermediates and the final product.
-
Dissolution of the Resolving Agent: In a suitable reaction vessel, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be applied to ensure complete dissolution.
-
Causality: Methanol is chosen as the solvent due to its ability to dissolve both the tartaric acid and the amine, while also allowing for the differential solubility of the resulting diastereomeric salts upon cooling.
-
-
Addition of the Racemic Amine: Cautiously add 6.1 mL of racemic 1-(4-chlorophenyl)ethylamine to the tartaric acid solution. An exothermic reaction should be observed.
-
Crystallization of the Diastereomeric Salt: Loosely cover the flask and allow it to stand undisturbed at room temperature. The less soluble diastereomeric salt, the (R)-amine-L-tartrate, will preferentially crystallize out of the solution.
-
Trustworthiness: The formation of a crystalline precipitate is the first validation point of a successful resolution.
-
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-amine-L-tartrate salt.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water and add 3-4 mL of a 50% aqueous sodium hydroxide solution. Swirl the funnel until the salt has completely dissolved and two distinct layers are visible.
-
Causality: The strong base deprotonates the ammonium salt, liberating the free amine, which is insoluble in the aqueous layer.
-
-
Extraction and Purification: Extract the aqueous layer with three 10 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the (R)-1-(4-Chlorophenyl)ethylamine.
-
Validation: The enantiomeric purity of the final product should be confirmed by polarimetry, comparing the specific rotation of the sample to the literature value.
Caption: Step-by-step workflow for the chiral resolution process.
Chemical Reactivity and Pharmaceutical Applications
The synthetic utility of (R)-1-(4-Chlorophenyl)ethylamine lies in the reactivity of its primary amine group, making it a valuable precursor for a wide range of chiral molecules.
Key Reactions
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Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
N-Alkylation and N-Arylation: The nitrogen can be further functionalized through alkylation or arylation reactions.
-
Cyanamide Synthesis: It can undergo electrophilic cyanation, for example with cyanogen bromide, to yield chiral cyanamides, which are versatile synthetic intermediates. A study has reported the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide from (R)-1-(4-Chlorophenyl)ethylamine in an 84% yield.[8]
Role in Drug Discovery and Development
(R)-1-(4-Chlorophenyl)ethylamine is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[2][9] Its incorporation into a molecule can impart specific stereochemistry, which is often crucial for biological activity. While not always a direct starting material for blockbuster drugs, its structural motif is representative of the chiral amines that are fundamental to many synthetic routes. It serves as an important raw material and chiral reagent in organic synthesis.[2][9]
Safety and Handling
Proper handling of (R)-1-(4-Chlorophenyl)ethylamine is crucial due to its hazardous nature.
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed (H302) |
| Acute Toxicity, Inhalation | Fatal if inhaled (H330) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) |
| Skin Sensitization | May cause an allergic skin reaction (H317) |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. In case of inadequate ventilation, use a respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[6]
Conclusion
(R)-1-(4-Chlorophenyl)ethylamine is a fundamentally important chiral building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with established methods for its stereoselective synthesis, make it a valuable tool for researchers and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its successful application in the creation of novel and effective chemical entities.
References
- Current time in Randolph County, US. (n.d.). Google Search.
- Sigma-Aldrich. (2023, December 21). Safety Data Sheet: (R)-1-(4-Chlorophenyl)ethylamine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-1-(4-Chlorophenyl)ethylamine.
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PubChem. (n.d.). (1R)-1-(4-chlorophenyl)ethan-1-amine. Retrieved from [Link]
- Thermo Fisher Scientific. (2007, December 4). SAFETY DATA SHEET: (R)-(+)-1-(4-Chlorophenyl)ethylamine, ChiPros®.
- Cheng, L., Wang, X., An, J., Wu, X., Zhu, C., Fu, Y., & Li, Y. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid. University Chemistry, 40(7), 277-285.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (2020).
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Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
- Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Safrole. (n.d.).
- ResearchGate. (2021, October 17). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-226.
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